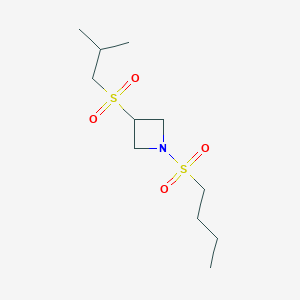
1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Azetidines are one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, which makes the ring significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .
Synthesis Analysis
Azetidines can be synthesized through various methods. One approach involves the use of visible light-mediated intermolecular [2+2] photocycloadditions . This method is characterized by its operational simplicity, mild conditions, and broad scope, allowing for the synthesis of highly functionalized azetidines from readily available precursors .
Molecular Structure Analysis
The structure of azetidines is characterized by a four-membered heterocycle . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines .
Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . For example, the N-alkylation and N-acylation of azetidine nitrogen have been discussed .
Physical And Chemical Properties Analysis
The physical and chemical properties of azetidines are influenced by their four-membered heterocyclic structure . This structure imparts a considerable ring strain, which results in unique reactivity .
科学的研究の応用
Polymerization and Material Science
- Anionic Ring-Opening Polymerizations : N-sulfonylazetidines, which include compounds similar to 1-(Butylsulfonyl)-3-(isobutylsulfonyl)azetidine, are used in anionic ring-opening polymerization to create poly(N-sulfonylazetidine)s. These polymers are potential precursors for valuable polyimines, showcasing their significance in material science (Rowe, Reisman, Jefcoat, & Rupar, 2019).
Chemistry and Synthesis
Catalytic Arylsulfonyl Radical Reactions : Arylsulfonyl radicals, related to the sulfonyl groups in this compound, are used in metal-free bicyclization reactions of 1,7-enynes. These reactions produce benzo[j]phenanthridines, indicating the compound's relevance in synthetic organic chemistry (Zhu et al., 2015).
Synthesis of Azetidine Derivatives : The synthesis of structurally novel 1,3‐disubstituted azetidine derivatives involves condensation with sulfonylated carbamic acid methyl ester. This highlights the compound's utility in the creation of novel azetidine-based structures (Kharul et al., 2008).
Generation of Broad Specificity Antibodies : The structure of this compound is relevant in the generation of antibodies for sulfonamide antibiotics. This is critical in the development of sensitive assays for the analysis of substances like milk (Adrián et al., 2009).
Synthesis of Azetidine-based Antimicrobial Agents : Pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety, similar to the sulfonyl groups in this compound, have been synthesized and showed significant antimicrobial activities. This indicates the potential of such compounds in the development of new antimicrobial agents (Alsaedi, Farghaly, & Shaaban, 2019).
作用機序
将来の方向性
特性
IUPAC Name |
1-butylsulfonyl-3-(2-methylpropylsulfonyl)azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H23NO4S2/c1-4-5-6-18(15,16)12-7-11(8-12)17(13,14)9-10(2)3/h10-11H,4-9H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLMZXGCDFBVNBL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)N1CC(C1)S(=O)(=O)CC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H23NO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

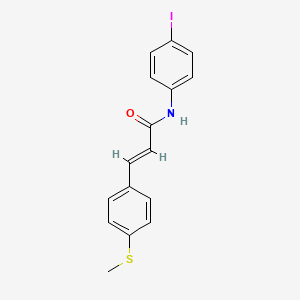
![4-[1-(4-Bromophenyl)sulfonylazetidin-3-yl]oxypyridine](/img/structure/B2409227.png)
![6-(methylthio)-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine](/img/structure/B2409228.png)
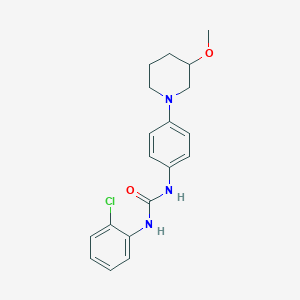



![7-benzyl-6-(((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)thio)-[1,3]dioxolo[4,5-g]quinazolin-8(7H)-one](/img/structure/B2409237.png)
![2,5-dichloro-N-[3-[(2,5-dichlorobenzoyl)amino]naphthalen-2-yl]benzamide](/img/structure/B2409238.png)
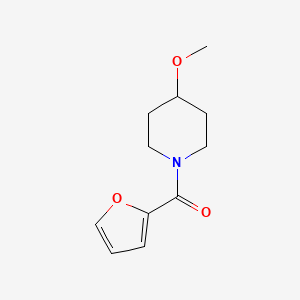
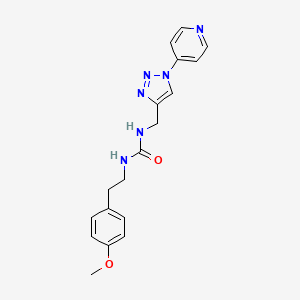
![N-[4-(3,4-dimethylphenyl)-2-thiazolyl]-2-furancarboxamide](/img/structure/B2409243.png)
![Ethyl 2-[2-(methylimino)-3-(2,4,6-trimethylphenyl)-2,3-dihydro-1,3-thiazol-4-yl]acetate](/img/structure/B2409244.png)
